4-Bromophthalimide chemical properties and structure
4-Bromophthalimide chemical properties and structure
An In-Depth Technical Guide to 4-Bromophthalimide: Properties, Structure, and Synthetic Utility
Introduction
4-Bromophthalimide is a halogenated aromatic imide that serves as a pivotal building block in modern organic synthesis. Valued for its unique structural features and predictable reactivity, it has become an indispensable intermediate in the development of a wide array of complex molecules, ranging from active pharmaceutical ingredients (APIs) to advanced materials.[1] The molecule integrates two key reactive motifs: the phthalimide core, which provides a masked primary amine functionality, and an aryl bromide, which acts as a versatile handle for carbon-carbon and carbon-heteroatom bond formation. This guide offers a comprehensive exploration of 4-bromophthalimide, detailing its chemical and physical properties, structural characteristics, synthesis, and critical applications for researchers and professionals in chemical and drug development.
Chemical Identity and Physicochemical Properties
4-Bromophthalimide is typically a stable, off-white to yellow crystalline solid under standard laboratory conditions.[1][2] Its thermal stability and solubility in common organic solvents make it a practical reagent for a variety of synthetic transformations.[1]
Table 1: Key Identifiers and Physicochemical Properties of 4-Bromophthalimide
| Property | Value | Source(s) |
| CAS Number | 6941-75-9 | [1][3][4] |
| Molecular Formula | C₈H₄BrNO₂ | [1][3][4] |
| Molecular Weight | 226.03 g/mol | [1][3][4] |
| Appearance | White to yellow or orange powder/crystal | [1][2] |
| Melting Point | 232 - 238 °C | [1] |
| Solubility | Soluble in N,N-Dimethylformamide (DMF) and other organic solvents like ethanol and dichloromethane; insoluble in water. | [1][2][5] |
| pKa | ~9.19 (Predicted) | [2][6] |
Structural Analysis and Spectroscopic Profile
The structure of 4-bromophthalimide, correctly named 5-bromoisoindole-1,3-dione according to IUPAC nomenclature, features a benzene ring fused to a five-membered imide ring, with a bromine atom substituted on the aromatic core.[3] This arrangement dictates its chemical behavior. The electron-withdrawing nature of the two adjacent carbonyl groups renders the N-H proton significantly acidic (pKa ≈ 9.2), facilitating its removal by a base to generate a potent nitrogen nucleophile.[7]
Caption: Molecular structure of 4-Bromophthalimide (5-bromoisoindole-1,3-dione).
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of 4-Bromophthalimide.[8] While actual spectra depend on acquisition conditions, the expected data are as follows:
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¹H NMR Spectroscopy : The proton NMR spectrum is characterized by signals in the aromatic region. Due to the substitution pattern, the three aromatic protons will appear as a complex multiplet or as distinct doublets and doublet of doublets, typically downfield (δ 7.5-8.0 ppm) due to the deshielding effects of the carbonyl groups and the bromine atom. The imide proton (N-H) would appear as a broad singlet, often further downfield.[9][10]
-
IR Spectroscopy : The infrared spectrum provides clear evidence of the key functional groups. Characteristic absorptions include a strong, sharp peak for the carbonyl (C=O) stretching of the imide group around 1700-1760 cm⁻¹ and a peak for N-H stretching around 3200 cm⁻¹.
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Mass Spectrometry : The mass spectrum will show a characteristic molecular ion peak (M+) and an (M+2) peak of nearly equal intensity, which is the definitive isotopic signature for a molecule containing one bromine atom. For 4-bromophthalimide, these peaks would appear at m/z 225 and 227.
Synthesis and Reactivity
Synthesis Protocol
A common and efficient method for synthesizing 4-bromophthalimide involves the reaction of 4-bromophthalic anhydride with a nitrogen source, such as formamide.[5][6][11] This reaction proceeds via nucleophilic attack of the nitrogen on the electrophilic carbonyl carbons of the anhydride, followed by cyclization and dehydration.
Caption: General workflow for the synthesis of 4-Bromophthalimide.
Detailed Experimental Protocol: Causality: This protocol leverages the high reactivity of the anhydride precursor and the thermal stability of the desired imide product. The high temperature drives the dehydration and cyclization to completion. Quenching in ice-water is a critical step that exploits the low water solubility of the product, causing it to precipitate for easy isolation.[5][6]
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser, combine 4-bromophthalic anhydride (1.0 eq.) with formamide (approx. 8.0 eq.).[5][11]
-
Heating : Heat the reaction mixture to 200°C and stir for 2 hours.[5][6] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation : Upon completion, cool the mixture slightly and pour it into a beaker containing an ice-water slurry. A solid precipitate will form.[5][11]
-
Purification : Collect the solid product by vacuum filtration, washing with cold water to remove residual formamide.
-
Drying : Dry the collected solid under vacuum to yield the final 4-bromophthalimide product. Purity can be confirmed by measuring the melting point and through spectroscopic analysis (NMR, IR).[1]
Key Reactivity
The utility of 4-bromophthalimide stems from two primary modes of reactivity:
-
N-H Acidity and Nucleophilicity (Gabriel Synthesis) : This is arguably the most important application of the phthalimide group. The acidic N-H proton can be easily removed by a base (e.g., potassium hydroxide or potassium carbonate) to form the phthalimide anion. This anion is an excellent, sterically hindered nitrogen nucleophile that can react with primary alkyl halides in an Sₙ2 reaction.[7][12][13] This sequence, known as the Gabriel synthesis, is a robust and reliable method for preparing primary amines, avoiding the over-alkylation often seen when using ammonia.[13][14] The final primary amine is liberated from the N-alkylated phthalimide intermediate by hydrolysis or, more commonly, by hydrazinolysis.[12][15]
-
Aryl Bromide Reactivity : The bromine atom on the aromatic ring is a versatile functional handle. It readily participates in a wide range of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig reactions.[16] This allows for the precise installation of new carbon-carbon or carbon-nitrogen bonds, enabling the construction of highly complex molecular architectures.
Applications in Research and Drug Development
The dual reactivity of 4-bromophthalimide makes it a valuable intermediate in several fields:
-
Pharmaceuticals and Agrochemicals : It is a key building block for synthesizing APIs and agrochemicals.[1][16] The Gabriel synthesis provides a controlled route to primary amines, a common functional group in bioactive molecules. The aryl bromide allows for late-stage functionalization to build and diversify molecular scaffolds.[16]
-
Fluorescent Dyes and Materials Science : The rigid, planar phthalimide structure is a component of many chromophores. 4-Bromophthalimide can be functionalized via its bromine atom to create novel fluorescent dyes for biological imaging, as well as specialty polymers and photoresponsive materials for electronic applications.[1]
Safety and Handling
4-Bromophthalimide is classified as an irritant, capable of causing skin, eye, and respiratory system irritation.[2][3]
-
Handling : All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE) : Wear suitable protective clothing, chemical-resistant gloves, and safety glasses or goggles.[2]
-
First Aid : In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]
-
Storage : Store in a cool, dry place in a tightly sealed container, away from incompatible materials.[2]
Conclusion
4-Bromophthalimide is a cornerstone intermediate in organic synthesis, offering a powerful combination of a protected primary amine and a versatile aryl halide. Its well-defined properties, predictable reactivity, and straightforward synthesis make it an essential tool for chemists in academia and industry. A thorough understanding of its structure and chemical behavior, as outlined in this guide, is crucial for leveraging its full potential in the design and creation of novel pharmaceuticals, agrochemicals, and advanced materials.
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